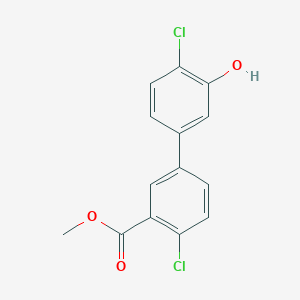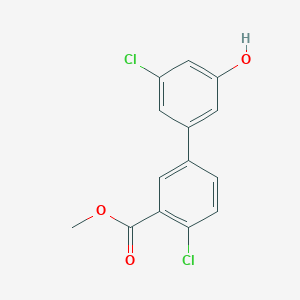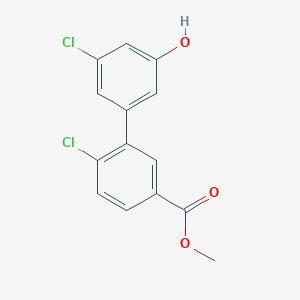
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is a compound that has been widely studied for its potential uses in a variety of scientific and medical applications. It is a colorless solid that is insoluble in water but soluble in many organic solvents. This compound has been used in the synthesis of several drugs, such as the anticonvulsant carbamazepine, and in the production of various other chemicals. It is also used in the synthesis of various dyes and pigments.
Applications De Recherche Scientifique
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, including the anticonvulsant carbamazepine, as well as in the production of various other chemicals. It has also been used in the synthesis of various dyes and pigments. In addition, this compound has been studied for its potential use as a catalyst in organic synthesis, as well as for its potential use as a photochemical reagent.
Mécanisme D'action
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is believed to act as a catalyst in organic synthesis by facilitating the formation of a covalent bond between two reactants. In addition, this compound has been studied for its potential use as a photochemical reagent, as it is capable of absorbing visible light and converting it into energy. This energy can then be used to drive the formation of chemical bonds between two reactants.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential use as an antioxidant, as it is capable of scavenging reactive oxygen species and thus protecting cells from oxidative stress. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it is capable of inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is insoluble in water, making it easy to handle and store. Third, it is capable of absorbing visible light and converting it into energy, making it a useful photochemical reagent. Finally, it is capable of catalyzing organic reactions, making it a useful catalyst for synthetic organic chemistry. However, this compound also has several limitations for use in laboratory experiments. First, it is not very stable, and can easily decompose in the presence of heat or light. Second, it is not very soluble in organic solvents, making it difficult to use in certain reactions. Finally, it is a relatively weak catalyst, and thus may not be suitable for certain reactions that require a strong catalyst.
Orientations Futures
There are several potential future directions for research on 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. First, further research could be conducted on its potential use as an antioxidant and anti-inflammatory agent. Second, further research could be conducted on its potential use as a photochemical reagent and catalyst in organic synthesis. Third, further research could be conducted on its potential use in the synthesis of various drugs and other chemicals. Finally, further research could be conducted on its potential use in the production of various dyes and pigments.
Méthodes De Synthèse
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized via a reaction between 4-chloro-3-methoxycarbonylphenol and thionyl chloride in the presence of a catalytic amount of pyridine. The reaction proceeds in two steps, with the first step involving the conversion of 4-chloro-3-methoxycarbonylphenol to 4-chloro-3-methoxycarbonylphenylchloride, and the second step involving the conversion of 4-chloro-3-methoxycarbonylphenylchloride to 2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. The final product is purified by recrystallization from methanol.
Propriétés
IUPAC Name |
methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-12(16)13(17)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNKLTZJGFWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686177 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-63-1 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)





![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

